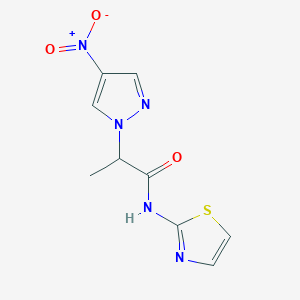![molecular formula C18H22N2O3S B11068820 3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate](/img/structure/B11068820.png)
3-(4-{2-[4-(Dimethylamino)phenyl]vinyl}pyridinium-1-yl)propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a phenyl ring, a pyridinium moiety, and a propanesulfonate group, which collectively contribute to its chemical reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Dimethylaminophenyl Group: This step involves the reaction of dimethylamine with a suitable phenyl precursor under controlled conditions to introduce the dimethylamino group.
Pyridinium Formation: The pyridinium ring is formed by reacting the intermediate compound with a pyridine derivative.
Propanesulfonation: Finally, the propanesulfonate group is introduced through a sulfonation reaction using a suitable sulfonating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and pressure adjustments, to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and pyridinium moiety play crucial roles in its binding to target molecules, influencing their activity and function. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-(DIMETHYLAMINO)PHENYL)ACRYLIC ACID: Shares the dimethylamino and phenyl groups but differs in the presence of an acrylic acid moiety.
4-(DIMETHYLAMINO)PHENYL ISOTHIOCYANATE: Contains a dimethylamino group and phenyl ring but has an isothiocyanate group instead of the ethenyl and pyridinium moieties.
Uniqueness
3-(4-{(E)-2-[4-(DIMETHYLAMINO)PHENYL]-1-ETHENYL}-1-PYRIDINIUMYL)-1-PROPANESULFONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and interactions that are not typically observed in simpler compounds.
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-[4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C18H22N2O3S/c1-19(2)18-8-6-16(7-9-18)4-5-17-10-13-20(14-11-17)12-3-15-24(21,22)23/h4-11,13-14H,3,12,15H2,1-2H3 |
InChI Key |
JTQZWUMHYITWQV-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCCS(=O)(=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-pyridin-3-yl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11068745.png)
![N-[(5-chlorothiophen-2-yl)sulfonyl]-4-fluorophenylalanine](/img/structure/B11068751.png)
![N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B11068755.png)
![Ethyl 3-(4-methylphenyl)-3-[(2-phenylacetyl)amino]propanoate](/img/structure/B11068760.png)

![7-butyl-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11068785.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B11068787.png)
![1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]](/img/structure/B11068788.png)
![2-methoxy-N-(2-methoxyethyl)-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11068794.png)
![[4-(2-Chloro-6-methyl-pyrimidin-4-ylsulfanyl)-6-morpholin-4-yl-[1,3,5]triazin-2-yl]-dimethyl-amine](/img/structure/B11068800.png)
![Benzenepropanoic acid, 4-hydroxy-alpha-[[4-(3-methylbutoxy)benzoyl]amino]-, ethyl ester](/img/structure/B11068801.png)
![ethyl (4-{[(2-iodophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11068803.png)
![1-(4-Methoxybenzyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068805.png)
![N,N-diethyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B11068807.png)
